Compound Description: This series of compounds, particularly those containing 2,4-dichlorophenyl or 2,4-difluorophenyl groups at position 1 and 2,5-dimethylpyrrole at position 5, showed selectivity for the cannabinoid receptor hCB1.
Lu AF21934 ((1 S,2 R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide)
Compound Description: This compound is a metabotropic glutamate receptor 4 (mGlu4) positive allosteric modulator, investigated for its potential in treating L-DOPA-induced dyskinesia.
Compound Description: An optimized derivative of compound 6a, exhibiting improved pharmacokinetic properties and serving as a tool molecule for studying HDL-C levels in vivo.
Compound Description: This 1,3,4-oxadiazole-containing compound was assessed for its anticonvulsant activity.
Compound Description: This series of compounds, characterized by a 1,3,4-oxadiazole ring and a semicarbazone moiety, was evaluated for anticonvulsant activity.
Compound Description: This set of compounds, featuring a 1,3,4-oxadiazole ring and a semicarbazone moiety, was studied for its anticonvulsant potential.
Compound Description: These 1,3,4-oxadiazole derivatives with a semicarbazone group were investigated for their anticonvulsant properties. Compound 6b emerged as a potent candidate.
Compound Description: This series of compounds, characterized by a triazole ring fused with a benzothiazole moiety, displayed promising anticonvulsant activity. Among them, compound 7g exhibited the highest potency.
15. 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides (8a-j)* Compound Description: This group of compounds, featuring a benzotriazole moiety, was studied for its anticonvulsant properties, with compound 8i emerging as the most potent. * Relevance: These benzotriazole derivatives, although not directly containing a pyrazole, belong to a similar chemical class as N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea, suggesting potential exploration of overlapping biological targets within the broader heterocyclic compound category.
16. 6-phenyl-7H-[1,2,4]triazolo [3,4-b] [, , ] thiadiazines (9a-n)* Compound Description: This group of triazole-fused thiadiazine derivatives was evaluated for anticonvulsant activity, with compound 9h emerging as a promising candidate. * Relevance: These compounds, although not directly possessing a pyrazole ring, fall under the broader class of heterocyclic compounds, similar to N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea, suggesting potential exploration of shared biological activities.
17. 2-Amino-1,3-benzothiazoles ( 10a-c )* Compound Description: This series of benzothiazole derivatives was studied for its anticonvulsant activity. * Relevance: While not directly containing a pyrazole ring, these compounds belong to the broader category of heterocyclic compounds, much like N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea, hinting at potential exploration of overlapping biological targets.
18. 6-Sulfamido-1,3-benzothiazo-2-yl-thiosemicarbazides ( 11a-c )* Compound Description: These benzothiazole derivatives, containing a thiosemicarbazide group, were investigated for their anticonvulsant activity, with compound 11c showing notable effects. * Relevance: Although not directly possessing a pyrazole ring, these compounds are categorized as heterocyclic compounds, similar to N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea, suggesting potential exploration of overlapping biological targets within this diverse chemical class.
Compound Description: This series of benzothiazole-based compounds was evaluated for its anticonvulsant activity.
20. 3-Amino-5-hydroxy-4-phenylazo-1 H-pyrazole (1)* Compound Description: This compound serves as a versatile starting material for synthesizing various pyrazole derivatives. * Relevance: This compound shares the core pyrazole ring with N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea. This structural similarity highlights the significance of the pyrazole motif as a potential pharmacophore.
21. (3′SR,4′RS)- and (3′SR,4′SR)-4′-hydroxy-2′,4′-dihydro-2,5′-dimethyl-2′-phenylspiro[isoindoline-1,3′-3′H-pyrazol]-3-ones (2 and 10)* Compound Description: These are racemic epimers derived from a diazonium salt intermediate. * Relevance: Both compounds feature a spiro-fused pyrazole system, directly relating them to the pyrazole core present in N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea and suggesting potential for shared chemical reactivity.
22. 3-methyl-1-phenyl[2]benzopyrano[4,3-c]pyrazol-5(1H)-one (4)* Compound Description: This compound, derived from the thermal transformation of related spiro compounds, holds potential pharmacological activity. * Relevance: The presence of a fused pyrazole system in this compound links it structurally to N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea, implying a potential for shared biological properties.
Compound Description: These epimeric mixtures are synthesized through consecutive Pschorr and Sandmeyer reactions.
Compound Description: This compound, featuring a thiadiazole ring and an indole moiety, displayed significant anti-inflammatory and analgesic activities.
25. l-(3-((5-((lH-indol-3-yl)methyl)-l,3,4-thiadiazol-2-yl)-3-(2,4-dichlorophenyl)-4,5-dihydro-1H- pyrazol-1-yl)ethanone (6e)* Compound Description: This compound, containing both a thiadiazole and a pyrazole ring, demonstrated promising anti-inflammatory and analgesic properties. * Relevance: This compound is highly related to N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea due to the presence of both a pyrazole ring and a 2,4-dichlorophenyl group. This structural similarity suggests potential for overlapping biological activities, particularly in the context of anti-inflammatory and analgesic effects.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.